N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a tetrahydrofuran-2-ylmethyl group and a p-tolyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step may involve the use of tetrahydrofuran derivatives and appropriate reagents to introduce the tetrahydrofuran-2-ylmethyl group.
Substitution with p-Tolyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, or bases may be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-(p-Tolyl)quinazoline: Lacks the tetrahydrofuran-2-ylmethyl group.
N-((tetrahydrofuran-2-yl)methyl)quinazoline: Lacks the p-tolyl group.
Uniqueness
N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine is unique due to the presence of both the tetrahydrofuran-2-ylmethyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBIGIOXZDJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.